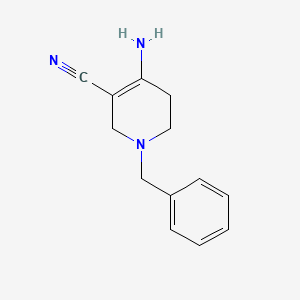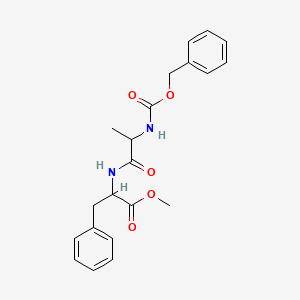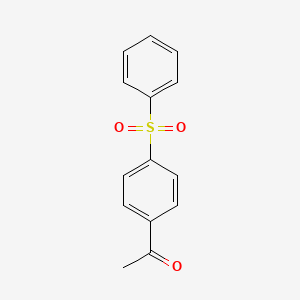
1-(4-(Phenylsulfonyl)phenyl)ethanone
Vue d'ensemble
Description
1-(4-(Phenylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C14H12O3S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Synthesis of Polyfunctional Pyridine Derivatives : 1-Phenyl-2-(phenylsulfonyl)ethanone is used in the synthesis of pyridine-2-(1H)-thiones, demonstrating its role in the preparation of sulfur-containing heterocycles, which have applications in medicinal chemistry (Abu-Shanab, 2006).
Antiviral Activity : N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, synthesized using 1-(4-(Phenylsulfonyl)phenyl)ethanone, have been identified as inhibitors of HIV-1 replication, highlighting its potential in antiviral drug development (Che et al., 2015).
Materials Science and Polymer Research
- Hyperbranched Polymers : The compound has been used in the synthesis of hyperbranched polymers with controlled degrees of branching. These polymers have applications in various fields including coatings, adhesives, and drug delivery systems (Segawa et al., 2010).
Crystallography and Structural Chemistry
- Molecular Structure Analysis : Studies on the crystal structure of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone have provided insights into its molecular geometry, which is crucial for understanding its reactivity and interaction with other molecules (Abdel‐Aziz et al., 2012).
Miscellaneous Applications
- Photoremovable Protecting Group : It's been explored as a photoremovable protecting group for carboxylic acids, demonstrating its utility in photochemistry and synthetic methodologies (Atemnkeng et al., 2003).
- Antimicrobial Activity : Various derivatives of this compound have been studied for their antimicrobial properties, indicating its potential use in developing new antibacterial and antifungal agents (Kumar & Vijayakumar, 2017).
Mécanisme D'action
Mode of Action
It’s worth noting that sulfone drugs like dapsone have a mechanism of action that involves the inhibition of folic acid synthesis in susceptible organisms . This is achieved by competing with para-aminobenzoate for the active site of dihydropteroate synthase .
Biochemical Pathways
Similar sulfone drugs are known to interfere with the synthesis of dihydrofolic acid, a crucial component in the production of nucleic acids .
Analyse Biochimique
Biochemical Properties
1-(4-(Phenylsulfonyl)phenyl)ethanone plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating reactions such as halogenation, alkylation, arylation, and heteroarylation . The compound’s sulfonyl group is highly reactive, making it an excellent nucleophile in many organic transformations. It has been used in the synthesis of five- and six-membered ring systems containing one or two heteroatoms .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of specific genes, thereby altering cellular behavior . Additionally, it has been observed to impact metabolic pathways, influencing the levels of various metabolites within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . This interaction can result in changes in gene expression and alterations in cellular metabolism. The compound’s ability to participate in electrophilic aromatic substitution reactions further contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s sulfonyl group plays a crucial role in its metabolic activity, facilitating reactions such as halogenation and arylation . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cellular compartments can affect its activity and function . Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, influencing its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
1-[4-(benzenesulfonyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-11(15)12-7-9-14(10-8-12)18(16,17)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFHDNIGKVTTLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983632 | |
| Record name | 1-[4-(Benzenesulfonyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65085-83-8 | |
| Record name | 65085-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[4-(Benzenesulfonyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
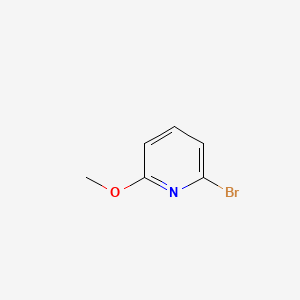
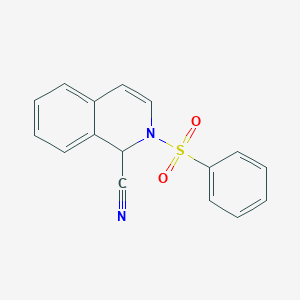

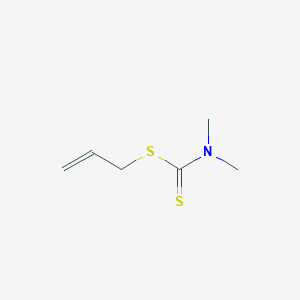
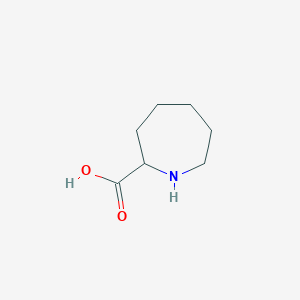

![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)
